2-Hydroxy-4-phenylthiazole
Overview
Description
2-Hydroxy-4-phenylthiazole is a heterocyclic compound characterized by a thiazole ring substituted with a hydroxyl group at position 2 and a phenyl group at position 4.
Mechanism of Action
Target of Action
2-Hydroxy-4-phenylthiazole is a heterocyclic compound Thiazoles, a class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules . The orientation of the thiazole ring towards the target site can be influenced by the substituents at positions 2 and 4 .
Biochemical Pathways
Thiazoles are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting that they may affect oxidative stress pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Given the diverse biological activities of thiazoles, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with substituted benzaldehydes under acidic conditions, followed by cyclization to form the thiazole ring . Another approach involves the use of α-haloketones and thiourea, which undergo cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Nucleophilic Substitution: The hydroxyl group at position 2 can act as a nucleophile, reacting with electrophiles to form ethers.
Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, influencing solubility and interactions with biological systems.
Common Reagents and Conditions:
Alkylating Agents: Used for nucleophilic substitution reactions to form ethers.
Acids and Bases: Employed to facilitate cyclization and other reactions.
Major Products:
Ethers: Formed through nucleophilic substitution reactions.
Hydrogen-bonded Complexes: Resulting from interactions with other molecules.
Scientific Research Applications
Comparison with Similar Compounds
- 2-Hydrazino-4-phenylthiazole
- 2-(Aminomethyl)thiazole
- 2-Bromo-4-tert-butylthiazole
Comparison: 2-Hydroxy-4-phenylthiazole is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits superior antioxidant and anticancer properties, making it a valuable compound for further research and development .
Biological Activity
2-Hydroxy-4-phenylthiazole is a heterocyclic compound notable for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Its structural characteristics, which include a hydroxyl group at the 2-position and a phenyl group at the 4-position of the thiazole ring, contribute to its unique pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound exhibits multifaceted mechanisms , including:
- Covalent Bond Formation : The hydroxyl group can form covalent bonds with target proteins, influencing their activity.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation : The compound can alter cell signaling pathways, affecting processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains and fungi. For instance, studies have shown that it inhibits the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and T47D (breast cancer). In vitro assays revealed that the compound induces apoptosis in these cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 0.62 ± 0.34 | Induces G2/M arrest |
T47D | <10 | Apoptosis induction |
Antioxidant Activity
In addition to its antimicrobial and anticancer effects, this compound exhibits antioxidant properties. The compound can scavenge free radicals and reduce oxidative stress in cellular systems, which may contribute to its protective effects against various diseases linked to oxidative damage.
Biochemical Pathways
The interaction of this compound with biochemical pathways is complex. It is known to influence:
- Metabolic Pathways : The compound interacts with enzymes involved in metabolic processes, potentially altering drug metabolism and efficacy.
- Gene Expression : It affects the expression levels of genes associated with apoptosis and cell cycle regulation.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antifungal Study : A study reported that the compound inhibited ergosterol synthesis in Candida species, comparable to established antifungal agents like ketoconazole .
- Cytotoxicity Assessment : In a cytotoxicity assay against multiple cancer cell lines, this compound showed significant dose-dependent effects, particularly leading to increased apoptotic rates in HepG2 cells when administered at higher concentrations .
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, demonstrating that the compound effectively reduces oxidative stress markers in vitro.
Properties
IUPAC Name |
4-phenyl-3H-1,3-thiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIWLHNMLDJWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351385 | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-31-9 | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-phenylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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